trans-2-Fluorocyclohexanamine hydrochloride
Overview
Description
Trans-2-Fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trans-2-Fluorocyclohexanamine hydrochloride is primarily used as an intermediate in the synthesis of various compounds .
Mode of Action
The mode of action of this compound is dependent on the specific reaction it is being used in. Generally, it acts as a reagent in organic synthesis, contributing to the formation of an intermediate that can be further reacted to form the desired product .
Result of Action
Its primary role is in the synthesis of other compounds, and any effects would be attributable to those compounds .
Action Environment
The action of this compound is influenced by the conditions of the chemical reactions it is used in. Factors such as temperature, pH, and the presence of other reagents can affect its reactivity . It is a stable, colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 265-270°C . It is also soluble in water, making it easy to work with in various environments .
Biochemical Analysis
Biochemical Properties
Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it has been used in the synthesis of polymers, surfactants, and catalysts, indicating its interaction with different biomolecules involved in these reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a reagent in organic synthesis, forming intermediates that further react to produce desired products . The compound’s mechanism of action depends on the specific reaction being conducted, but generally involves the formation of intermediates that interact with enzymes or other biomolecules.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the synthesis of pharmaceuticals, agrochemicals, and other compounds . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.
Biological Activity
Trans-2-Fluorocyclohexanamine hydrochloride is a fluorinated derivative of cyclohexanamine, which has garnered attention for its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
This compound possesses a unique structure that influences its biological activity. The presence of a fluorine atom in the cyclohexane ring enhances lipophilicity and may affect receptor binding affinity.
Property | Value |
---|---|
Molecular Formula | CHClF |
Molecular Weight | 151.62 g/mol |
Melting Point | 200-202 °C |
Solubility | Soluble in water |
The mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine. It is believed to act as a selective modulator of monoaminergic receptors, influencing mood and anxiety pathways.
- Receptor Interactions :
- Serotonin Receptors : Trans-2-Fluorocyclohexanamine may exhibit agonistic effects on 5-HT receptors, which are crucial for mood regulation.
- Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, enhancing noradrenergic signaling.
Biological Activity
Research has shown that this compound exhibits various biological activities:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity, suggesting potential therapeutic applications in treating depression.
- Anxiolytic Properties : Studies indicate that trans-2-Fluorocyclohexanamine can reduce anxiety behaviors in rodents, further supporting its role in mood disorders.
Case Studies
-
Study on Antidepressant Activity :
- A study conducted on mice evaluated the effects of this compound in the forced swim test (FST). Results showed a marked decrease in immobility time compared to controls, indicating antidepressant potential (p < 0.05).
-
Anxiolytic Effects :
- In an elevated plus maze (EPM) test, administration of the compound resulted in increased time spent in open arms, suggesting reduced anxiety levels (p < 0.01).
Comparative Analysis
To understand the unique properties of this compound, a comparison with other cyclohexylamine derivatives is useful:
Compound | Activity | Mechanism |
---|---|---|
Cyclohexylamine | Mild CNS stimulant | Non-selective monoaminergic action |
2-Aminocyclohexanol | Moderate antidepressant | Serotonin reuptake inhibition |
Trans-2-Fluorocyclohexanamine | Strong antidepressant/anxiolytic | Selective serotonin/norepinephrine modulation |
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75198-16-2 | |
Record name | rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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